molecular formula C22H30N4O5S B2922651 N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-55-6

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B2922651
CAS No.: 688053-55-6
M. Wt: 462.57
InChI Key: RDSWVERNYVXGGK-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a fused [1,3]dioxolo ring system at the quinazoline core, a thioxo group at position 6, and a morpholinopropyl-hexanamide side chain. Its molecular formula is C21H30N4O3S (molecular weight: 418.6), with a Smiles string illustrating the thioxo-quinazolinone core and morpholine-propyl linkage: O=C(CCCCCn1c(=S)[nH]c2ccccc2c1=O)NCCCN1CCOCC1 .

Properties

CAS No.

688053-55-6

Molecular Formula

C22H30N4O5S

Molecular Weight

462.57

IUPAC Name

N-(3-morpholin-4-ylpropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C22H30N4O5S/c27-20(23-6-4-7-25-9-11-29-12-10-25)5-2-1-3-8-26-21(28)16-13-18-19(31-15-30-18)14-17(16)24-22(26)32/h13-14H,1-12,15H2,(H,23,27)(H,24,32)

InChI Key

RDSWVERNYVXGGK-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinopropyl group and a quinazoline derivative with oxo and thioxo functional groups within a dioxole structure. The molecular formula contributes to its pharmacological profile, particularly in enzyme inhibition and modulation.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in pain pathways. Notably, it has shown promise as a modulator of FMO3 (flavin-containing monooxygenase 3) , which plays a crucial role in pain perception and management .

Key Biological Activities

  • Enzyme Inhibition :
    • Modulates FMO3 activity.
    • Potential to inhibit other enzymes related to pain and inflammation.
  • Antimicrobial Properties :
    • Similar compounds in the quinazoline family have exhibited antifungal and antibacterial activities .
  • Potential Therapeutic Applications :
    • Pain management.
    • Possible applications in treating infections due to its antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several steps that may vary based on laboratory conditions. Key steps include:

  • Formation of the quinazoline core.
  • Introduction of the morpholinopropyl group.
  • Functionalization to incorporate oxo and thioxo groups.

Comparative Analysis with Related Compounds

The following table highlights structural comparisons with similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(2-bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-oneContains a morpholine group; quinazoline coreLacks the dioxole structure
2-(2-amino-5,6-dichloro-1-benzimidazolyl)-8-methoxy-N-(phenylmethyl)-4-quinazolinamineBenzimidazole instead of morpholineDifferent nitrogen heterocycles
2-(2-carboxyethyl)-8-hydroxyquinazolin-4(3H)-oneHydroxy group present; simpler structureNo thioxo or dioxole functionalities

These comparisons underscore the unique structural features of this compound that may confer distinct biological activities not found in its analogs .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Inhibition Studies : A study demonstrated that quinazoline derivatives can effectively inhibit specific enzyme pathways associated with pain management .
  • Antimicrobial Testing : Research on thiazolo[2,3,b]quinazolines revealed broad-spectrum antimicrobial activities that may be relevant for understanding the potential of this compound .

Comparison with Similar Compounds

N-(3-morpholinopropyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide (CAS 422276-14-0)

This analogue differs in the quinazoline substitution pattern: the thioxo group is at position 2 instead of 6, and the [1,3]dioxolo ring is absent. Despite sharing the morpholinopropyl-hexanamide chain, the altered core structure reduces molecular complexity and likely impacts electronic properties.

  • Molecular formula : C21H30N4O3S (identical to the target compound).
  • Molecular weight : 418.5.
  • Key distinction : The absence of the [1,3]dioxolo ring and shifted thioxo group may reduce steric hindrance and alter binding affinity to biological targets .

N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (CAS 688053-59-0)

This compound replaces the morpholine group with a 2-fluorophenyl-piperazine moiety, introducing a halogenated aromatic system.

  • Molecular formula : C28H34FN5O4S.
  • Molecular weight : 572.1.
  • Key distinction: The fluorophenyl-piperazine side chain enhances lipophilicity and may improve blood-brain barrier penetration compared to morpholinopropyl derivatives. Piperazine groups are often associated with receptor-binding activity in CNS-targeting drugs .

N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (CAS 688053-57-8)

A chlorinated analogue of CAS 688053-59-0, this compound substitutes fluorine with chlorine at the phenyl ring.

  • Molecular formula : C28H34ClN5O4S.
  • Molecular weight : 572.1.

Functional Group Variations and Implications

Side Chain Modifications

  • Morpholinopropyl vs. Piperazine Derivatives: Morpholine (as in the target compound) offers moderate hydrophilicity, whereas piperazine derivatives (e.g., CAS 688053-59-0 and 688053-57-8) introduce basic nitrogen atoms capable of forming salt bridges with biological targets .
  • Halogenation : Fluorine and chlorine in piperazine-linked analogues enhance bioavailability and target selectivity via hydrophobic interactions and steric effects .

Core Structure Differences

  • Thioxo Group Position : Shifting the thioxo group from position 6 (target compound) to 2 (CAS 422276-14-0) alters hydrogen-bonding capacity and redox reactivity .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents
Target Compound C21H30N4O3S 418.6 Morpholinopropyl, [1,3]dioxolo ring
CAS 422276-14-0 C21H30N4O3S 418.6 Morpholinopropyl, no dioxolo ring
CAS 688053-59-0 (2-fluorophenyl) C28H34FN5O4S 572.1 2-Fluorophenyl-piperazine
CAS 688053-57-8 (3-chlorophenyl) C28H34ClN5O4S 572.1 3-Chlorophenyl-piperazine

Table 2. Functional Group Impact

Feature Target Compound CAS 422276-14-0 CAS 688053-59-0/57-8
Core Rigidity High ([1,3]dioxolo) Low (simple quinazoline) High ([1,3]dioxolo)
Side Chain Polarity Moderate (morpholine) Moderate (morpholine) Low (piperazine + halogen)
Metabolic Stability Likely moderate Likely moderate High (halogenated)

Research Implications

  • Piperazine derivatives (CAS 688053-59-0/57-8) may exhibit enhanced CNS activity due to fluorophenyl/chlorophenyl groups .
  • Synthetic Challenges: The dioxolo ring introduces synthetic complexity compared to simpler quinazolinones like CAS 422276-14-0, requiring specialized cyclization strategies .

Q & A

Q. What are the key steps for synthesizing N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the quinazolinone core with the morpholinopropyl-hexanamide sidechain. To optimize conditions:
  • Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states .
  • Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) systematically .
  • Implement high-throughput screening to narrow down optimal conditions (Table 1) .

Table 1 : Example experimental design for reaction optimization

VariableTested RangeOptimal Value (Predicted)
Temperature60–120°C90°C
Solvent (Dielectric)THF (7.5) to DMF (37)DMF
Catalyst (mol%)1–5%3%

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :
  • Primary techniques :
  • NMR : Confirm regiochemistry of the dioxoloquinazolinone ring using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (compare coupling constants with reference standards) .
  • HPLC-MS : Verify purity and detect thiol-containing byproducts (e.g., 6-thioxo derivatives) using reverse-phase C18 columns and ESI+ ionization .
  • Addressing inconsistencies :
  • Cross-validate with alternative methods (e.g., IR for carbonyl/thione groups, X-ray crystallography for absolute configuration) .
  • Use impurity reference standards (e.g., USP/EP guidelines) to identify co-eluting peaks .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved stability or bioactivity?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Assess conformational flexibility of the morpholinopropyl sidechain and its impact on solubility .
  • Docking studies : Map interactions between the quinazolinone core and target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on the dioxolo ring) with experimental stability data (Table 2) .

Table 2 : Stability data for derivatives under accelerated conditions (40°C/75% RH)

Derivative SubstituentHalf-life (Days)Degradation Pathway
6-Thioxo14Oxidation to disulfide
8-Oxo28Hydrolysis of dioxolo ring

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis framework :

Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

Use multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

  • Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from differential ATP concentrations in assays; normalize data using Km, ATPK_{\text{m, ATP}} corrections .

Q. How can polymorphic forms of this compound be identified and controlled during synthesis?

  • Methodological Answer :
  • Screening : Use solvent-mediated crystallization trials (e.g., ethanol/water mixtures) with in-situ Raman monitoring .
  • Characterization : Pair PXRD with DSC to distinguish enantiotropic vs. monotropic polymorphs .
  • Stability mapping : Store batches under varied humidity/temperature and track form transitions via TGA (Table 3) .

Table 3 : Polymorph stability under storage conditions

FormStorage ConditionStability DurationKey Degradation Sign
Form I25°C/60% RH>6 monthsNo change
Form II40°C/75% RH2 weeksHydrate formation

Q. What advanced separation techniques improve yield in multi-step syntheses?

  • Methodological Answer :
  • Membrane technologies : Employ nanofiltration to recover catalysts or intermediates in flow chemistry setups .
  • Chromatography : Use preparative SFC (supercritical fluid chromatography) for enantiomeric resolution of chiral intermediates .
  • Case example : A 3-step synthesis achieved 78% overall yield by integrating inline PAT (process analytical technology) for real-time purity monitoring .

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